

# 4-methyl-1H-indazole CAS number and molecular weight

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## Compound of Interest

Compound Name: 4-methyl-1H-indazole

Cat. No.: B1298952

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An In-depth Technical Guide to **4-methyl-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry. Due to the limited specific peer-reviewed data available for this particular isomer, this guide synthesizes information on its core properties alongside the well-documented significance of the broader indazole scaffold in drug discovery.

## Core Properties of 4-methyl-1H-indazole

**4-methyl-1H-indazole** is a bicyclic aromatic heterocycle. Its foundational physicochemical properties are summarized below.

Property	Value
CAS Number	3176-63-4
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>
Molecular Weight	132.17 g/mol

## Synthesis of Indazole Derivatives

While specific, detailed experimental protocols for the synthesis of **4-methyl-1H-indazole** are not extensively published, general methodologies for constructing the 1H-indazole core are well-established. These strategies often involve the cyclization of substituted anilines or related precursors. A variety of modern catalytic and classical approaches have been developed for this purpose.[\[1\]](#)[\[2\]](#)[\[3\]](#)

A generalized workflow for the synthesis and subsequent evaluation of novel indazole derivatives is outlined below. This process highlights the key stages from initial chemical synthesis to biological activity assessment.

Generalized workflow for the synthesis and evaluation of indazole derivatives.

## Biological Significance and Applications in Drug Discovery

The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and approved pharmaceuticals.[\[1\]](#)[\[4\]](#)[\[5\]](#) Derivatives of the indazole core have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-bacterial properties.[\[5\]](#)[\[6\]](#)

Several clinically approved drugs incorporate the indazole motif. For example, Pazopanib is a tyrosine kinase inhibitor used in cancer therapy, and Bendazac is a non-steroidal anti-inflammatory drug (NSAID).[\[6\]](#) The versatility of the indazole structure allows for diverse substitutions, enabling chemists to modulate the compound's interaction with various biological targets.[\[7\]](#)[\[8\]](#)

The primary applications of indazole derivatives in drug discovery include:

- Kinase Inhibition: The indazole scaffold is a common feature in many small-molecule kinase inhibitors designed to interfere with aberrant cell signaling in cancer.[\[9\]](#)
- Bioisosteric Replacement: Indazole can serve as a bioisostere for other aromatic rings like indole or phenol, which can lead to improved pharmacokinetic properties in drug candidates.[\[10\]](#)
- Immunotherapy: Recent research has explored indazole derivatives as small-molecule inhibitors of immune checkpoint pathways, such as the PD-1/PD-L1 interaction, offering a

promising avenue for cancer immunotherapy.[\[11\]](#)

## Representative Signaling Pathway: Kinase Inhibition

While the specific signaling pathways modulated by **4-methyl-1H-indazole** are not well-documented, many indazole derivatives function as ATP-competitive kinase inhibitors. These compounds bind to the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The diagram below illustrates this general mechanism of action.

Generalized mechanism of action for indazole-based kinase inhibitors.

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